molecular formula C7H11NO2 B12622253 2-Hydroxy-hexahydro-pyrrolizin-3-one CAS No. 914222-30-3

2-Hydroxy-hexahydro-pyrrolizin-3-one

Cat. No.: B12622253
CAS No.: 914222-30-3
M. Wt: 141.17 g/mol
InChI Key: RFQACTOKXDKCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Hydroxy-hexahydro-pyrrolizin-3-one typically involves the hydrogenation of pyrrolizin-3-ones. This process can be carried out in the presence of heterogeneous catalysts, which facilitate the conversion of pyrrolizin-3-ones to their hexahydro derivatives . The reaction conditions, such as the choice of catalyst and solvent, play a crucial role in determining the diastereoselectivity of the product. Industrial production methods may involve optimizing these conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-Hydroxy-hexahydro-pyrrolizin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: The reduction of this compound can lead to the formation of more reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the pyrrolizidine ring, leading to a variety of products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Hydroxy-hexahydro-pyrrolizin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-hexahydro-pyrrolizin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it often involves binding to enzymes or receptors, leading to changes in cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

2-Hydroxy-hexahydro-pyrrolizin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Biological Activity

2-Hydroxy-hexahydro-pyrrolizin-3-one, a member of the pyrrolizidine family, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

  • Molecular Formula: C7H11NO2
  • CAS Number: 914222-30-3
  • Structure: The compound features a hexahydro-pyrrolizin-3-one backbone with a hydroxyl group at the second position.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Activity
    • The compound has been shown to inhibit the production of inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Anti-tumor Properties
    • Studies indicate that it can induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy.
  • Antimicrobial Effects
    • It has demonstrated effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent.

The exact mechanism of action for this compound is still under investigation. However, it is believed to involve:

  • Modulation of Signaling Pathways: Interaction with NF-κB and MAPK pathways may play a role in its anti-inflammatory and anti-tumor effects.
  • Receptor Interaction: Potential binding to nicotinic acetylcholine receptors and serotonin receptors could explain some of its biological effects.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Hexahydro-2-hydroxy-1-phenyl-1H-pyrrolizin-3-onePhenyl-substituted derivativeVaries; potential for different activities
Pyrrolizidine alkaloidsBicyclic structureDiverse biological activities

This compound is unique among its peers due to its specific structural characteristics and the resulting biological activities, making it a valuable compound for further research.

Study 1: Anti-cancer Activity

A recent study investigated the anti-cancer effects of this compound on human breast cancer cells. The results demonstrated significant apoptosis induction, with a dose-dependent response observed.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against Staphylococcus aureus. The compound exhibited notable inhibition zones in agar diffusion tests, suggesting strong antimicrobial potential.

Research Applications

The compound's versatility allows for various applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Ongoing research aims to elucidate its mechanisms and therapeutic potentials.
  • Medicine: Investigations into its efficacy in treating diseases such as cancer and infections are underway.

Properties

CAS No.

914222-30-3

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one

InChI

InChI=1S/C7H11NO2/c9-6-4-5-2-1-3-8(5)7(6)10/h5-6,9H,1-4H2

InChI Key

RFQACTOKXDKCGC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C(=O)N2C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.